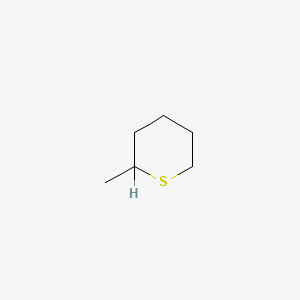
2-Methylthiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiane:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methyl-1,3-dithiolane with a base such as sodium hydride can lead to the formation of this compound. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylthiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The methyl group at the second position can undergo substitution reactions with electrophiles. For instance, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Bromine, chlorine, carbon tetrachloride as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thianes.
Applications De Recherche Scientifique
2-Methylthiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-Methylthiane exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfur atom in the thiane ring can form interactions with metal ions or other nucleophilic sites, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Thiane: The parent compound without the methyl group.
2-Methylthiophene: A five-membered ring analog with a sulfur atom and a methyl group.
2-Methylthiolane: A four-membered ring analog with a sulfur atom and a methyl group.
Comparison: 2-Methylthiane is unique due to its six-membered ring structure, which imparts different chemical and physical properties compared to its five- and four-membered ring analogs. The presence of the methyl group at the second position also influences its reactivity and potential applications. For example, this compound may exhibit different solubility, stability, and biological activity compared to thiane, 2-Methylthiophene, and 2-Methylthiolane.
Propriétés
Numéro CAS |
73180-15-1 |
|---|---|
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
2-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |
Clé InChI |
VLBGYQISAJHVAD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
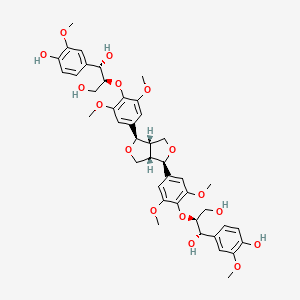
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
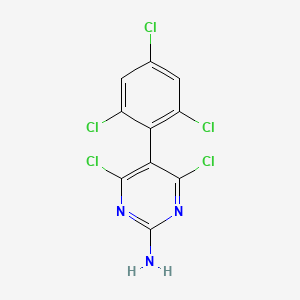
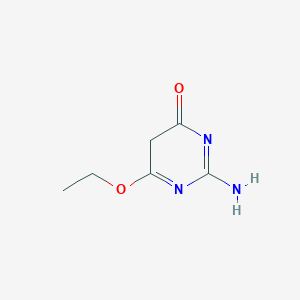
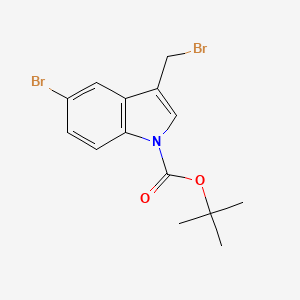
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
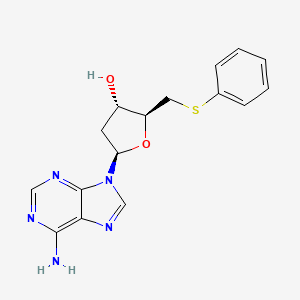
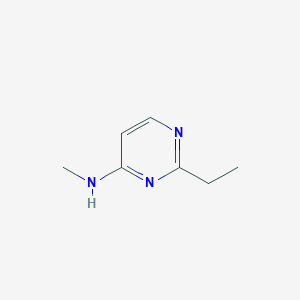
![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
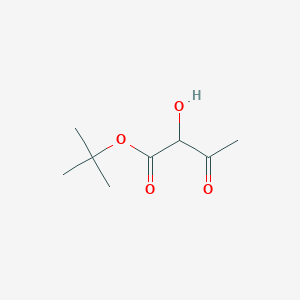
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
